4-methoxy-3-nitro-N-(4H-1,2,4-triazol-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-3-nitro-N-(4H-1,2,4-triazol-4-yl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with a methoxy group at the 4-position, a nitro group at the 3-position, and a 1,2,4-triazole ring at the nitrogen atom. The presence of the triazole ring is particularly significant due to its wide range of biological activities and applications in medicinal chemistry .
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-nitro-N-(4H-1,2,4-triazol-4-yl)benzamide typically involves multiple steps:
Nitration: The starting material, 4-methoxybenzoic acid, undergoes nitration to introduce the nitro group at the 3-position.
Amidation: The nitro-substituted benzoic acid is then converted to the corresponding benzamide through an amidation reaction.
Triazole Formation:
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and amidation reactions, and high-throughput screening for optimal cyclization conditions .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-nitro-N-(4H-1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The triazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like dimethylformamide (DMF).
Cyclization: Acidic or basic conditions depending on the specific cyclization reaction.
Major Products
Reduction: 4-methoxy-3-amino-N-(4H-1,2,4-triazol-4-yl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Cyclization: Complex heterocyclic compounds with potential biological activities.
Scientific Research Applications
4-methoxy-3-nitro-N-(4H-1,2,4-triazol-4-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the triazole ring.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-3-nitroacetanilide: Similar structure but with an acetamide group instead of a benzamide group.
3-nitro-1,2,4-triazol-5-one: Contains a triazole ring but differs in the substitution pattern and functional groups.
Uniqueness
4-methoxy-3-nitro-N-(4H-1,2,4-triazol-4-yl)benzamide is unique due to the specific combination of functional groups and the presence of the triazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-methoxy-3-nitro-N-(1,2,4-triazol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O4/c1-19-9-3-2-7(4-8(9)15(17)18)10(16)13-14-5-11-12-6-14/h2-6H,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHORLSKMXAQKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NN2C=NN=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.